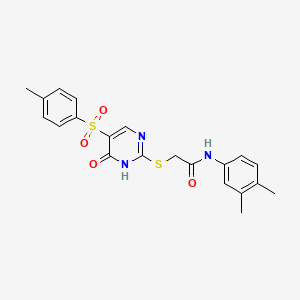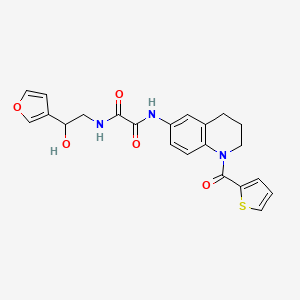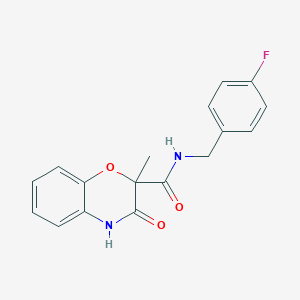![molecular formula C14H19N5O2 B2564652 (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021124-32-2](/img/structure/B2564652.png)
(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing related purinediones, exploring their chemical reactions, and developing new compounds with potential biological activities. For example, the synthesis of new [c,d]-fused purinediones with substituted groups demonstrates the versatility of purine derivatives in generating compounds with potentially useful biological activities (Ondrej imo et al., 1995). These synthetic methodologies could be applicable to your compound, suggesting its potential for diverse biological activities.
Biological Applications and Receptor Affinity
Purinediones and related compounds have been studied for their affinity to biological receptors, such as adenosine receptors, which play roles in various physiological processes. For instance, a study on tricyclic pyrimido- and pyrazinoxanthines evaluated their affinity for human and rat adenosine receptors, finding significant selectivity and potency, indicating potential applications in neurology and pharmacology (E. Szymańska et al., 2016). These findings highlight the potential for compounds like "(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" to serve as leads in developing new therapeutic agents targeting adenosine receptors.
Anti-inflammatory and Pharmacological Effects
Compounds within the purinedione family have demonstrated anti-inflammatory activities and pharmacological potential. For instance, a series of substituted analogues based on the novel pyrimidopurinedione ring system showed anti-inflammatory activity in models of chronic inflammation, suggesting therapeutic potential in conditions like arthritis (J. Kaminski et al., 1989). This indicates that related compounds, including the one you are interested in, could be explored for their anti-inflammatory properties.
properties
IUPAC Name |
9-[(E)-but-2-enyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-5-7-18-8-6-9-19-10-11(15-13(18)19)16(2)14(21)17(3)12(10)20/h4-5H,6-9H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUIILMRYBUHMN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2564570.png)



![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)
![1,5,6,8a-Tetrahydro-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B2564577.png)



![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)


